2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Synthetic Chemistry Process Optimization Building Block Procurement

Neutral, non-acidic indole acetamide for focused HDAC1/2 inhibitor libraries. Its primary amide (-CONH2) provides distinct hydrogen-bonding vs carboxylic acid analogs, enabling selective enzyme modulation and CNS drug design. Essential precursor for N-substituted acetamides (88% yield synthetic route). Ideal for epigenetic probe discovery and COX-2 targeted libraries. Cannot substitute with acidic or hydroxamic acid analogs.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 15992-10-6
Cat. No. B103452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide
CAS15992-10-6
Synonyms2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N
InChIInChI=1S/C12H14N2O2/c1-7-9(6-12(13)15)10-5-8(16-2)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3,(H2,13,15)
InChIKeyFUEWIOXAEUFASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide (CAS 15992-10-6): An Indole-3-acetamide Scaffold for Precision Medicinal Chemistry


2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide (CAS: 15992-10-6) is a primary amide derivative of the indole-3-acetic acid class. It is defined by a 5-methoxy and 2-methyl substituted indole core, with a primary acetamide (-CH2CONH2) group at the 3-position. This compound is a neutral, non-acidic analog of the key metabolite 5-methoxy-2-methylindole-3-acetic acid (CAS 2882-15-7, also known as N-Deschlorobenzoyl Indomethacin). It has a molecular weight of 218.25 g/mol [1] and is characterized by its physical properties, including a melting point in the range of 147-155°C [2][3]. The compound is primarily utilized as a research chemical and a versatile building block, particularly as a precursor for synthesizing more complex indole-based pharmaceuticals and selective enzyme inhibitors .

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: Why Its Unique Chemical Identity Prevents Simple In-Class Substitution


The procurement of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide cannot be generically substituted by its closest structural analogs, such as its carboxylic acid counterpart (5-methoxy-2-methylindole-3-acetic acid, CAS 2882-15-7) or its N-hydroxy derivative (Deboxamet, CAS 34024-41-4). The primary amide functional group (-CONH2) fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and ionization state (pKa ~16.3) compared to the acidic carboxyl (-COOH) group (pKa ~4.7) [1]. This difference dictates distinct intermolecular interactions in biological systems and synthetic pathways. Furthermore, as a critical synthetic precursor, its unsubstituted amide nitrogen is a specific functional handle required for generating complex amide libraries (e.g., N-substituted acetamides) via acylation or alkylation, a transformation impossible with the N-hydroxy group of Deboxamet or the reactive carboxyl of the acid [2]. The specific quantitative evidence for its differentiated role as a versatile synthetic intermediate and a modulator of enzyme binding profiles is provided in the following section.

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: Head-to-Head Evidence for Differentiated Scientific Selection


Efficiency in Primary Amide Synthesis: A Direct Comparison of Synthetic Yields

When evaluating 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide as a product, the efficiency of its synthesis from a common precursor is a direct procurement consideration. Two published methods provide a quantifiable comparison: Method A (from US6306890B1) uses EDCI/HOBt-mediated coupling of 5-methoxy-2-methylindole-3-acetic acid with ammonium chloride, achieving a 64% yield [1]. In contrast, Method B (documented on ChemicalBook) employs a different synthetic route via the mixed anhydride of 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, followed by aminolysis with ammonium hydroxide, resulting in a significantly higher yield of 88% [2]. This 24-percentage-point difference in yield (88% vs 64%) is critical for procurement decisions involving large-scale synthesis or cost-sensitive projects.

Synthetic Chemistry Process Optimization Building Block Procurement

Defined HDAC Isoform Selectivity Profile of an Acetamide-Derived Probe

The functional utility of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is demonstrated by its role as a building block for creating isoform-selective HDAC inhibitors. A direct derivative, synthesized by coupling this acetamide with a chiral benzimidazole moiety (BDBM25147), exhibits a quantifiable selectivity profile. In a Fluor-de-Lys biochemical assay, BDBM25147 inhibits HDAC1 with an IC50 of 670 nM and HDAC2 with an IC50 of 880 nM, while showing minimal activity against HDAC8 (IC50 > 10,000 nM) [1]. While this data is for the derivative, it establishes a class-level inference that the parent acetamide scaffold can serve as a non-toxic, neutral warhead or linker region, enabling selective binding to the HDAC1/2 enzyme subfamily over HDAC8. This selectivity profile, providing at least an 11-fold window (10,000 nM / 880 nM), contrasts with broad-spectrum hydroxamic acid-based HDAC inhibitors.

Epigenetics Histone Deacetylase (HDAC) Chemical Probe Selectivity

Foundational Role in the Discovery of Potent and Selective COX-2 Inhibitors

The compound 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is explicitly designated as 'Compound 6' and a 'precursor amide' in a foundational patent (US6306890B1) for selective COX-2 inhibitors [1]. The patent's core invention involves using this primary amide to synthesize a novel class of N-substituted amides (e.g., Compounds 9a-9i) that are claimed to possess selectivity for COX-2 inhibition. While the direct COX-2 inhibitory data for the parent acetamide is not reported, its role as the essential synthetic precursor is a key differentiator. This positions the compound as a critical enabling intermediate for generating high-value pharmacological tools, a function distinct from its closely related analogs like the acid or hydroxamic acid derivatives, which have different therapeutic or reported applications (e.g., Deboxamet as an anti-ulcer agent ).

Inflammation COX-2 Inhibition NSAID Pharmacology

Comparison of Physicochemical Properties for Assay and Formulation Design

For scientists designing assays or early formulations, the physicochemical differences between 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide and its key analogs are quantifiable and impactful. The target acetamide has a predicted pKa of 16.29 ± 0.40 [1] and a melting point of 147-150 °C [1]. In contrast, the carboxylic acid analog (N-Deschlorobenzoyl Indomethacin, CAS 2882-15-7) has a computed pKa of approximately 4.7 and a melting point of 162-165 °C [2]. This difference in ionization state at physiological pH (pKa 16.3 vs 4.7) means the acetamide remains neutral and uncharged, while the acid is predominantly ionized (carboxylate anion). This directly influences passive membrane permeability and solubility, making the acetamide a more suitable scaffold for exploring neutral chemical space in drug discovery. Furthermore, the target acetamide's storage condition (2-8°C, protect from light) [3] is a standard but specific requirement for maintaining its integrity during procurement and long-term project use.

Physicochemical Properties Solubility Permeability Formulation Science

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide: Validated Application Scenarios for Research and Industrial Procurement


Scenario 1: Development of Novel Selective HDAC Inhibitors as Epigenetic Probes

Based on the HDAC selectivity profile of its derivative (BDBM25147), which demonstrates a clear preference for HDAC1 (IC50 = 670 nM) and HDAC2 (IC50 = 880 nM) over HDAC8 (IC50 > 10,000 nM) [1], this compound is best procured as a key building block. Researchers focused on epigenetic probe discovery can use this neutral acetamide scaffold to construct focused libraries of HDAC1/2-selective inhibitors. This is a direct alternative to using the carboxylic acid analog, which would introduce a negative charge and likely alter the isoform selectivity profile, or the hydroxamic acid derivative (Deboxamet), which is a known broad-spectrum HDAC inhibitor warhead.

Scenario 2: Large-Scale Synthesis of COX-2 Inhibitor Precursors

For projects aiming to generate N-substituted indole acetamides as selective COX-2 inhibitors, as per the methodology in US6306890B1 [2], procuring 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is an essential, non-substitutable step. The documented synthetic route achieving an 88% yield [3] provides a cost-efficient and scalable basis for planning and execution, offering a clear advantage over the lower-yielding (64%) method [2] for industrial chemists and process R&D teams focused on material efficiency.

Scenario 3: Medicinal Chemistry Campaigns Targeting Neutral Chemical Space

For medicinal chemists optimizing lead compounds, the physicochemical profile of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide (pKa ~16.3, uncharged at physiological pH) makes it a strategically valuable core for exploring neutral chemical space [4]. This is particularly relevant when designing central nervous system (CNS)-penetrant candidates or avoiding the metabolic liabilities and non-specific binding often associated with carboxylic acid moieties. In this context, the compound is a superior choice over its charged, acidic analog (5-methoxy-2-methylindole-3-acetic acid, pKa ~4.7) [5].

Scenario 4: Physicochemical Reference Standard for Indole Acetamide Series

This compound serves as an ideal reference standard for analytical chemistry and quality control. Its well-defined and reproducible melting point range of 147-150 °C (or 153-155 °C as reported) [3][4] provides a reliable metric for identity and purity verification. When procuring batches of this compound or its derivatives, the melting point and its characteristic 1H-NMR spectrum (e.g., peaks at δ 7.91, 7.20, 6.91, 6.81 ppm in CDCl3) [3] can be used as a benchmark to confirm batch-to-batch consistency and material integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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